Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate, with the CAS Number 394653-39-5, is a synthetic compound that has garnered attention in various fields of chemical research. This compound is characterized by its complex molecular structure, which includes a benzyloxycarbonyl group and an oxetan-3-ylidene moiety. The molecular formula is and its molecular weight is approximately 277.27 g/mol .
The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate typically involves several steps:
The molecular structure of methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate features several key components:
The canonical SMILES representation for this compound is COC(=O)C(=C1COC1)NC(=O)OCC2=CC=CC=C2
, which provides insight into its connectivity and functional groups .
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate can undergo various chemical reactions:
The mechanism of action for methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate primarily relates to its reactivity as an electrophile due to the presence of the oxetan ring and carbonyl groups. When interacting with nucleophiles (such as amines or alcohols), it can form new bonds, facilitating the synthesis of more complex molecules.
The stability provided by the benzyloxycarbonyl group allows for selective reactions while minimizing side products, which is crucial in peptide synthesis where precision is necessary .
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate exhibits several notable physical and chemical properties:
The compound’s purity is usually reported to be greater than 95%, ensuring its suitability for research applications .
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate finds applications across various scientific domains:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2